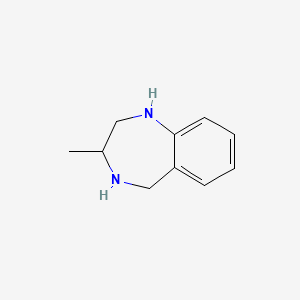

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” is a chemical compound . It’s a derivative of “2,3,4,5-tetrahydro-1H-1,4-benzodiazepine”, which has a molecular formula of C9H12N2 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the Candida antarctica lipase B (Novozyme 435) catalyzed resolution of 2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester (SB-235349), a key Lotrafiban intermediate, has been investigated .Molecular Structure Analysis

The molecular structure of “2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” has been reported . It has an average mass of 148.205 Da and a monoisotopic mass of 148.100052 Da .Chemical Reactions Analysis

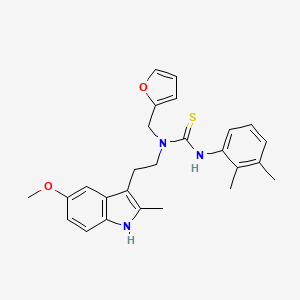

There are studies on the chemical reactions of similar compounds . For example, a series of novel 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives were designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3,4,5-tetrahydro-1H-1,4-benzodiazepine” include a density of 1.0±0.1 g/cm3, boiling point of 289.7±19.0 °C at 760 mmHg, and a flash point of 176.9±13.3 °C . It has 2 H bond acceptors, 2 H bond donors, and 0 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives have been explored for their unique chemical properties. Research by Tabata et al. (2018) delved into the mesylation reaction of the 1,4-benzodiazepine nucleus, uncovering the formation of distinct diastereomers due to chirality at the central carbon and the aryl–N(SO2) axis, which highlights the compound's structural complexity and potential for diverse chemical applications (Tabata et al., 2018).

Popp et al. (2016) described a novel approach to synthesizing monoprotected 1,4-benzodiazepines. This synthesis route involves a one-pot cyclization process that highlights the flexibility and utility of 1,4-benzodiazepines in chemical synthesis (Popp et al., 2016).

Pharmacological and Therapeutic Applications

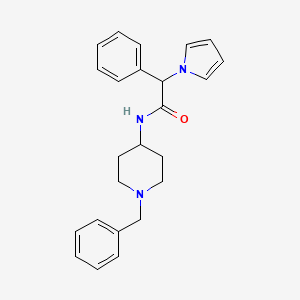

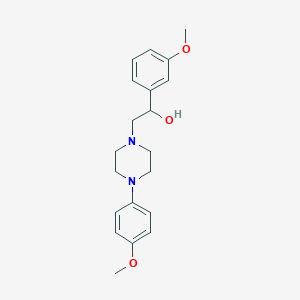

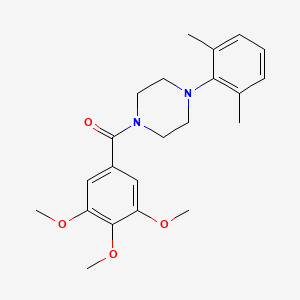

The synthesis and characterization of 1,4-benzodiazepine derivatives have been extensively studied due to their broad spectrum of biological activities. Zhao et al. (2008) presented a practical synthesis of certain 1,4-benzodiazepine intermediates, which are crucial in various pharmacological applications, such as serotonin receptor agonists and dopamine receptor ligands (Zhao et al., 2008).

The study by Shaabani et al. (2009) developed an efficient method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives. These compounds, with their closely related ring systems to known benzodiazepines, hold significant potential in pharmacological research, such as for anxiolytics, antiarrhythmics, and HIV reverse transcriptase inhibitors (Shaabani et al., 2009).

Advanced Material and Medicinal Chemistry

Hunt et al. (2000) described the discovery of a particular 1,4-benzodiazepine derivative as a potent farnesyltransferase inhibitor with significant antitumor activity. This showcases the compound's potential in developing novel cancer treatments (Hunt et al., 2000).

In the field of medicinal chemistry, Katritzky et al. (2002) explored the synthesis of 1,4-benzodiazepines, demonstrating their application in creating novel compounds with potential therapeutic value (Katritzky et al., 2002).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-6-12-10-5-3-2-4-9(10)7-11-8/h2-5,8,11-12H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIUMKCATAQABP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=CC=CC=C2CN1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid](/img/structure/B2586622.png)

![1-methyl-4-{[2-(1H-pyrrol-1-yl)ethyl]amino}-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2586628.png)

![1-Methyl-4-[4-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazine](/img/structure/B2586632.png)

![N-[[1-(3-Methylbutyl)indazol-3-yl]methyl]but-2-ynamide](/img/structure/B2586635.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2586637.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2586638.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2586642.png)

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2586643.png)